3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid
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Overview
Description
3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid is an organic compound with a unique structure that includes a dihydroindene core substituted with two methyl groups at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-Dimethyl-1,2-dihydroindene.
Oxidation: The dihydroindene is then subjected to oxidation to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylindole: Another indene derivative with similar structural features but different functional groups.
2,2-Dimethyl-1,3-dihydroindene: A related compound with a different substitution pattern on the indene core.
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)9-6-4-3-5-8(9)7-10(12)11(13)14/h3-6,10H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRAPNVBPZBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=CC=CC=C21)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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